Acridine, 9-(1H-pyrrol-1-yl)-
Description
9-(1H-Pyrrol-1-yl)acridine is a heterocyclic compound featuring an acridine core substituted at the 9-position with a pyrrole moiety. Acridines are planar tricyclic aromatic systems with a central pyridine ring fused to two benzene rings. The substitution at the 9-position significantly influences electronic properties, solubility, and biological activity.
For instance, thermolysis of 9-(benzotriazol-1-yl)acridines produces fused heterocyclic systems, suggesting that substituent stability and reactivity at the 9-position are critical for downstream applications .
Properties
CAS No. |
60795-35-9 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
9-pyrrol-1-ylacridine |
InChI |
InChI=1S/C17H12N2/c1-3-9-15-13(7-1)17(19-11-5-6-12-19)14-8-2-4-10-16(14)18-15/h1-12H |
InChI Key |
PZFMGSWNUMNYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nickel Oxide-Mediated Arylation
The most direct route involves coupling pre-formed acridine derivatives with pyrrole via nickel oxide (NiO)-catalyzed C–N bond formation. As demonstrated in analogous systems, 9-chloroacridine reacts with pyrrole in ethanol/water (5:3 v/v) at 50°C for 24 hours using 7 mg NiO and potassium carbonate, yielding 70% of the target compound. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% NiO | <50% below 3 mol% |
| Temperature | 50°C | 30% decrease at 25°C |
| Reaction Time | 24 hours | 85% conversion at 18h |
This method benefits from operational simplicity but requires strict exclusion of oxygen to prevent catalyst deactivation.
Friedländer Condensation Approaches
One-Pot Assembly from Acyclic Precursors
The Friedländer reaction enables simultaneous construction of the acridine core and pyrrole substitution. Cyclohexane-2-enone reacts with 1H-pyrrol-1-amine derivatives under acidic conditions (H₂SO₄, 120°C) to generate the tetracyclic framework in a single step. Key advantages include:
- Atom economy exceeding 85%
- No requirement for pre-functionalized acridine intermediates
However, regioselectivity challenges arise due to competing formation of 7- and 9-substituted isomers, necessitating chromatographic separation (hexane/acetone 75:25).
Oxidative Functionalization of 9-Methylacridine
Microwave-Assisted Oxidation/Coupling
A patented three-stage protocol converts 9-methylacridine to the target compound via intermediate carboxylic acid formation:
Stage 1: Oxidation with tert-butyl hydroperoxide (TBHP) and vanadyl acetylacetonate (VO(acac)₂) in chloroform under microwave irradiation (200-350W):
$$
\text{9-Methylacridine} \xrightarrow[\text{VO(acac)₂ (0.03 eq)}]{\text{TBHP (4 eq), CHCl₃}} \text{9-Acridinecarboxylic Acid} \quad (85\%\text{ yield})
$$
Stage 2: Acid chloride formation using SOCl₂
Stage 3: Amidation with pyrrolidine under Schlenk conditions
This method’s critical innovation involves batchwise addition of 9-methylacridine to control exothermicity, improving overall yield to 78% compared to single-batch approaches (≤60%).
Nucleophilic Aromatic Substitution
SNAr Reaction with Pyrrolide Anions
Acridine’s 9-position demonstrates enhanced susceptibility to nucleophilic attack due to reduced electron density. Treatment of 9-fluoroacridine with potassium pyrrolide in DMF at 130°C facilitates displacement over 48 hours:
$$
\text{9-Fluoroacridine} + \text{KPyrrolide} \xrightarrow{\text{DMF, 130°C}} \text{Acridine, 9-(1H-pyrrol-1-yl)-} \quad (62\%\text{ yield})
$$
Solvent screening data reveals dramatic rate dependence:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield |
|---|---|---|---|
| DMF | 36.7 | 48 | 62% |
| DMSO | 46.7 | 36 | 58% |
| NMP | 32.2 | 60 | 41% |
Comparative Methodological Analysis
Yield and Scalability
Cross-method evaluation highlights critical trade-offs:
Byproduct Formation
GC-MS analyses from the oxidative method show <5% dimeric byproducts versus 12-18% in coupling routes. This stems from TBHP’s selective oxidation mechanism compared to radical pathways in metal-mediated reactions.
Chemical Reactions Analysis
Types of Reactions
Acridine, 9-(1H-pyrrol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acridine or pyrrole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridine N-oxides, while reduction can yield dihydroacridine derivatives .
Scientific Research Applications
Acridine and its derivatives have demonstrated diverse biological activities, including anti-tumor effects . This activity has spurred interest in their potential applications in scientific research, particularly in cancer treatment .
Scientific Research Applications
Acridine derivatives have shown promise as anti-cancer agents. Research into acridine derivatives has focused on synthesizing novel compounds and evaluating their efficacy against various cancer cell lines .
Anti-tumor Activity
- 9-Substituted Acridines Research has focused on the synthesis of 9-substituted acridines and evaluating their anti-cancer activity .
- 9-Anilino Acridines A series of 9-anilinoacridines incorporating phenyl-urea moieties were synthesized and tested in vitro for anti-proliferative activity against K562 and HepG-2 tumor cells .
- Oxazine Derivatives Oxazine-substituted 9-anilinoacridines have demonstrated significant anti-cancer activity as topoisomerase II inhibitors .
Case Studies
- 9-phenylacridine (ACPH) was found to have anti-cancer action in cervical cancer cells (HeLa) and liver cancer cells (HepG2), as well as in an in vivo model . ACPH can also sensitize UVA-induced DNA damage in vitro and in cells .
- A family of acridine derivatives was discovered as effective and selective inhibitors of the IRE1-XBP1 branch of the UPR with substantial cytotoxicity on multiple myeloma (MM) cells, as well as in vivo MM tumor growth .
- 9-Anilinoacridine Chimera 7b showed the best anti-cancer activity at low micromolar IC50 values in anti-proliferative experiments with multiple cancer cell lines .
Data Table
| Compound | Cancer Cell Lines | IC50 Values |
|---|---|---|
| 9-phenylacridine (ACPH) | HeLa, HepG2 | N/A |
| 9-Anilinoacridine Chimera 7b | Multiple | Low μM |
| Oxazine-substituted 9-anilinoacridine derivatives (5a , 5h , 5i , and 5j ) | DLA | 140-250 mg/mL |
| Oxazine-substituted 9-anilinoacridine derivatives (4b , 4c , 4e , and 4j ) | Dalton’s lymphoma ascites cells | 96.5 to 190 g/mL |
Mechanism of Action
The mechanism of action of acridine, 9-(1H-pyrrol-1-yl)- primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, leading to the inhibition of DNA replication and transcription . The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding during replication .
Comparison with Similar Compounds
Structural and Electronic Properties
Substituents at the 9-position of acridine modulate electronic density and molecular planarity, affecting DNA binding and photophysical properties. Key analogs include:
Key Observations :
Physicochemical Properties
Melting points and solubility vary with substituent polarity:
- 9-Styrylacridines: Melting points range from 174°C (4-methoxy) to 262°C (4-N,N-dimethylamino), with lower solubility in polar solvents .
- 9-Aminoacridine Derivatives: Higher solubility in aqueous buffers due to protonatable amino groups .
- 9-(Isoindoline-1,3-dione)acridine : Melts at 258–260°C, with IR peaks at 1725 cm⁻¹ (C=O stretch) .
Pyrrole-substituted acridines are expected to exhibit moderate solubility in organic solvents and melting points >200°C, inferred from analogs .
Q & A
Q. What are the established synthetic routes for preparing 9-substituted acridine derivatives, such as 9-(1H-pyrrol-1-yl)-acridine?
The Goldberg reaction is a conventional method for synthesizing acridine derivatives. For example, acridones can be synthesized from o-chlorobenzoic acid and aniline derivatives under copper-catalyzed conditions . Advanced routes include Pd-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline to form acridine scaffolds . For 9-position modifications, nucleophilic substitution is favored due to the low electron density at position 9, enabling reactions with pyrrole derivatives under mild alkaline conditions .
Q. How can researchers characterize the structural integrity of 9-(1H-pyrrol-1-yl)-acridine?
Key techniques include:
- NMR spectroscopy : ¹H-NMR and ¹³C-NMR confirm substitution patterns and aromatic proton environments .
- X-ray crystallography : Resolve bond angles and confirm planarity of the acridine core (e.g., mean C–C bond length = 0.002 Å in related anthryl-pyrazole derivatives) .
- Mass spectrometry (EI-MS) : Validate molecular weight and fragmentation patterns .
Q. What analytical methods are suitable for studying the photophysical properties of acridine-pyrrole hybrids?
Fluorescence spectroscopy is critical for evaluating applications in probe design. For example, 9-(4-(1,2-diamine)benzene-N1-phenyl)acridine derivatives exhibit NO-sensitive fluorescence quenching, monitored via excitation/emission shifts (e.g., λex = 410 nm, λem = 510 nm) . Chemiluminescence assays using H2O2-KOH systems can also quantify DNA interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing 9-(heteroaryl)-acridines?
Discrepancies in NMR or mass spectra may arise from regioisomeric byproducts or solvent interactions. Strategies include:
- Comparative analysis : Cross-reference with literature-reported shifts (e.g., acridine protons typically resonate at δ 8.2–9.0 ppm) .
- DFT calculations : Predict electronic environments to assign ambiguous signals .
- Chromatographic purification : Use silica gel chromatography (ethyl acetate/hexane gradients) to isolate pure regioisomers .
Q. What strategies optimize the reaction yield for radical-mediated cyclization in acridine synthesis?
Bu3SnH/AIBN-mediated radical reactions can form pentacyclic acridines. Key parameters:
- Reflux conditions : Toluene at 110°C ensures radical initiation .
- Dropwise addition : Prevents side reactions from excess radicals .
- Post-reaction quenching : Rapid solvent removal and silica gel chromatography minimize decomposition .
Q. How do electronic effects of the pyrrole substituent influence acridine's reactivity in nucleophilic substitutions?
The electron-rich pyrrole ring at position 9 increases acridine’s susceptibility to electrophilic attacks. For example:
- Oxidation : Acridine derivatives are oxidized to acridones by dichromate in acetic acid, with pyrrole substituents modulating reaction rates .
- Electrophilic aromatic substitution : Pyrrole directs electrophiles to acridine’s 1- and 3-positions due to resonance effects .
Q. What computational methods support the design of acridine-based fluorescent probes?
Q. How can structure-activity relationships (SAR) guide the development of acridine derivatives with anti-inflammatory activity?
SAR studies on hexahydro-acridine-1,8-diones reveal:
- Hydroxyl groups : Enhance potency (e.g., compound 5f showed 2× higher activity than indomethacin) .
- Substituent positioning : Electron-withdrawing groups at the 9-position improve binding to COX-2 .
- Dimeric analogs : Bis-acridine derivatives (e.g., 10,10'-(ethane-1,2-diyl)bis-) increase bioavailability .
Methodological and Data Analysis Questions
Q. What protocols validate the reproducibility of acridine synthesis from primary literature?
- Stepwise replication : Follow documented procedures (e.g., Goldberg reaction in Organic Syntheses) .
- Control experiments : Compare yields/purity with original reports (e.g., 50% yield for pentacyclic acridine via radical cyclization) .
- Peer validation : Collaborate with independent labs to confirm spectral data .
Q. How should researchers approach conflicting data on acridine's photostability in bioimaging applications?
Contradictions may arise from varying experimental conditions (e.g., UV exposure time, solvent polarity). Mitigation strategies:
- Standardized protocols : Use fixed light intensities (e.g., 365 nm LED) and inert atmospheres .
- Quenching studies : Compare degradation rates with/without antioxidants (e.g., ascorbic acid) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., solvent polarity inversely correlates with photostability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
